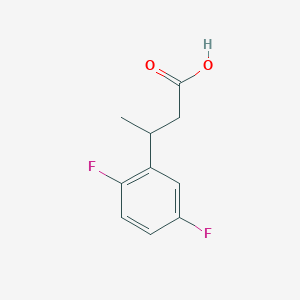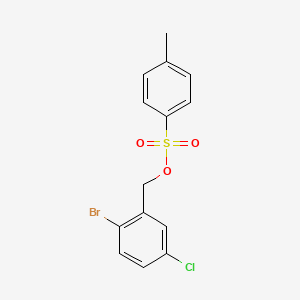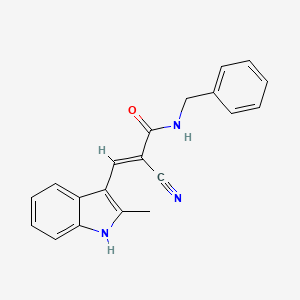
Pyrimidine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-4-sulfonamide is a compound that combines the structural features of pyrimidine and sulfonamide groups. Pyrimidine is a heterocyclic aromatic organic compound, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Sulfonamides, on the other hand, are a group of compounds containing the sulfonamide functional group. The combination of these two groups in this compound results in a compound with significant biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide reagents. One common method is the cyclization of pyrimidine derivatives with sulfonamide groups under mild reaction conditions. For example, the reaction of pyrimidine with sulfonamide in the presence of a catalyst such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of ionic liquids and other novel solvents has also been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: this compound derivatives have shown promise as anticancer, antimalarial, and antibacterial agents
Mecanismo De Acción
The mechanism of action of pyrimidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, the compound inhibits the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death . In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by blocking the cell cycle in the S phase .
Comparación Con Compuestos Similares
Pyrimidine-4-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: Both compounds contain the sulfonamide group, but this compound has a pyrimidine ring, which provides additional biological activity.
Pyrimethamine: This compound also contains a pyrimidine ring and is used as an antimalarial agent. .
Sulfasalazine: Another sulfonamide derivative used in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C4H5N3O2S |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
pyrimidine-4-sulfonamide |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H,(H2,5,8,9) |
Clave InChI |
LMXMQUGNQGZCMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)


![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)

![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)

![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)

![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
